

D-Val-Leu-Lys-AMC: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Val-Leu-Lys-AMC*

Cat. No.: *B8260314*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides detailed product information, handling protocols, and experimental methodologies for the fluorogenic plasmin substrate, D-Val-Leu-Lys-7-amino-4-methylcoumarin (**D-Val-Leu-Lys-AMC**). This document is intended to serve as a core technical resource for professionals in research and drug development.

Product Information

D-Val-Leu-Lys-AMC is a sensitive and selective fluorogenic substrate for plasmin, a key serine protease involved in fibrinolysis, tissue remodeling, and cell migration. The cleavage of the peptide sequence by plasmin releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, allowing for the direct and continuous measurement of plasmin activity.

Physical and Chemical Properties

Quantitative data for **D-Val-Leu-Lys-AMC** are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the product. The most commonly cited molecular weight for the trifluoroacetate (TFA) salt is approximately 629.67 g/mol, while the free peptide is around 515.31 g/mol. [1][2] One supplier reports a significantly higher molecular weight of 743.69 g/mol; users should refer to the product-specific certificate of analysis.

Property	Value	Source(s)
Molecular Formula	C28H44N6O5 (Free Peptide)	N/A
Molecular Weight	~515.31 g/mol (Free Peptide) [2]	[1][2]
	~629.67 g/mol (TFA Salt)[3]	[3]
	743.69 g/mol	
Appearance	Off-white to white solid	[4]
Purity	Typically ≥95% or ≥96%	[2]
Solubility	Soluble in DMSO (>5 mg/mL) [2] and PBS	[2]

Spectral Properties

The fluorescence of the liberated AMC group is the basis for plasmin activity assays using this substrate.

Spectral Property	Wavelength (nm)	Source(s)
Excitation Maximum (Ex)	341 - 380	[2][3][5]
Emission Maximum (Em)	441 - 460	[2][3][5]

Handling and Storage

Proper handling and storage of **D-Val-Leu-Lys-AMC** are critical to maintain its stability and performance.

Storage Recommendations

Condition	Details	Source(s)
Long-term Storage	Freeze at $\leq -15^{\circ}\text{C}$ (ideally -20°C)[2][4]	[2][4]
Light Sensitivity	Minimize light exposure[4]	[4]
Shelf Life	Typically 12 months upon receipt when stored correctly	[4]
Stock Solutions	Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.	N/A

Safety Precautions

D-Val-Leu-Lys-AMC is intended for research use only.[6] Standard laboratory safety practices should be employed.

Precaution	Guideline	Source(s)
Personal Protective Equipment	Wear appropriate gloves, lab coat, and safety goggles.[7]	[7]
Inhalation	Avoid breathing dust, vapors, mist, or gas.[7][8] Use in a well-ventilated area or with local exhaust ventilation.[7]	[7][8]
Contact	Avoid contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. [7][8]	[7][8]
Ingestion	Do not ingest. If swallowed, rinse mouth with water if the person is conscious.[8]	[8]
Disposal	Dispose of waste in accordance with all applicable local, state, and federal regulations.	[8]

Experimental Protocols

The following sections provide detailed methodologies for the use of **D-Val-Leu-Lys-AMC** in plasmin activity assays.

Preparation of Stock Solutions

- **D-Val-Leu-Lys-AMC** Stock Solution (e.g., 10 mM):
 - Accurately weigh the required amount of **D-Val-Leu-Lys-AMC** powder.
 - Dissolve in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM).[6] A table for preparing common stock solution concentrations is available from some

suppliers.[6]

- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
- Assay Buffer (e.g., Tris-Buffered Saline):
 - A common assay buffer consists of 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
 - The specific buffer composition may need to be optimized depending on the experimental requirements.
- Plasmin Enzyme Solution:
 - Prepare a stock solution of purified plasmin in an appropriate buffer (e.g., 50% glycerol to prevent freezing at -20°C).
 - Immediately before the assay, dilute the plasmin stock to the desired working concentration in the assay buffer. Keep the enzyme on ice.

Fluorometric Plasmin Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the **D-Val-Leu-Lys-AMC** stock solution with assay buffer to the final desired concentration (e.g., 2X the final assay concentration). A typical final concentration is in the low micromolar range.
 - Enzyme Working Solution: Prepare serial dilutions of the plasmin enzyme in cold assay buffer.
 - Inhibitor Solutions (if applicable): Prepare dilutions of any plasmin inhibitors to be tested.
- Assay Procedure:

- Add 50 μL of the plasmin enzyme working solution or inhibitor/enzyme mixture to each well of a black, clear-bottom 96-well plate.
- Include wells with assay buffer only as a negative control (no enzyme).
- Include wells with a known concentration of free AMC as a standard for calibration.
- Initiate the reaction by adding 50 μL of the substrate working solution to each well. The final volume in each well should be 100 μL .
- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
- Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes at a constant temperature (e.g., 37°C).
- Data Analysis:
 - Plot the fluorescence intensity versus time for each sample.
 - The initial rate of the reaction (V_0) is determined from the slope of the linear portion of the curve.
 - The enzyme activity can be calculated by comparing the reaction rates to the fluorescence of the AMC standard curve.

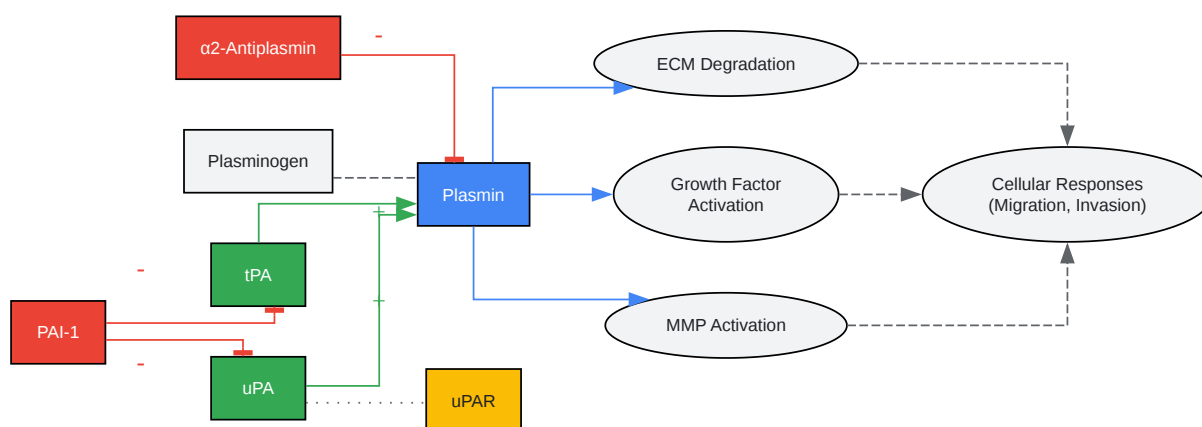
Signaling Pathways and Experimental Workflows

D-Val-Leu-Lys-AMC is a valuable tool for studying the plasminogen activation system, which plays a crucial role in numerous physiological and pathological processes.

The Plasminogen Activation System

Plasminogen is an inactive zymogen that is converted to the active protease plasmin by two main physiological activators: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).^[9] This system is tightly regulated by inhibitors, primarily plasminogen activator inhibitor-1 (PAI-1) and α_2 -antiplasmin.^[9] The binding of uPA to its receptor (uPAR) on the cell surface localizes plasmin activity, leading to the degradation of

extracellular matrix (ECM) components and the activation of growth factors and other proteases, such as matrix metalloproteinases (MMPs).[10] This cascade is integral to processes like cell migration, invasion, and tissue remodeling.[9][10]

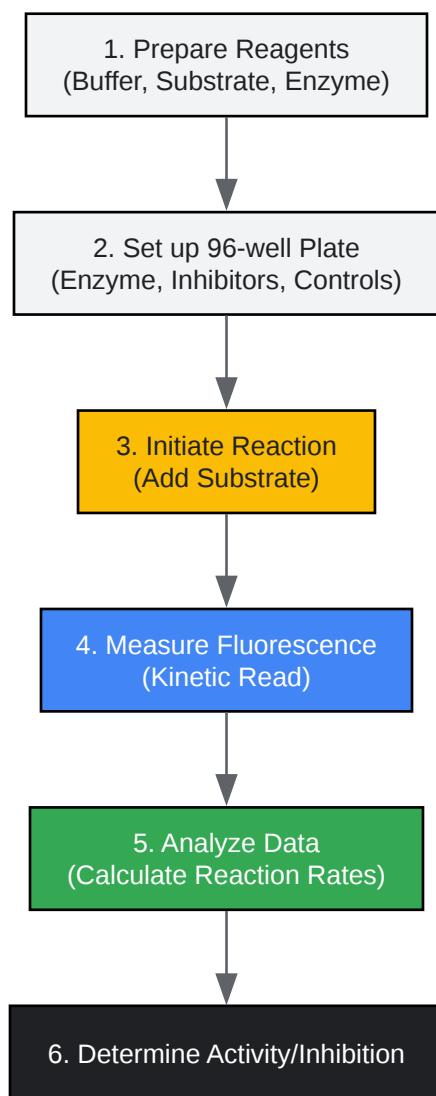


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Caption: The Plasminogen Activation Signaling Pathway.

Experimental Workflow for Plasmin Activity Measurement

The following diagram illustrates a typical workflow for measuring plasmin activity or screening for plasmin inhibitors using **D-Val-Leu-Lys-AMC**.



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Caption: Experimental Workflow for a Fluorometric Plasmin Assay.

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